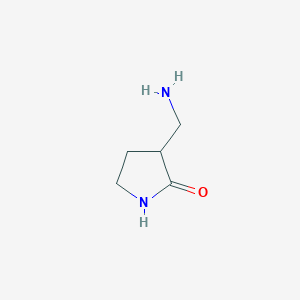

3-(Aminomethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidine alkaloids . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidin-2-ones can be prepared from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . The reaction tolerates various reducible functional groups .Scientific Research Applications

Drug Discovery

The five-membered pyrrolidine ring, which is a part of 3-(Aminomethyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Alkaloids

Pyrrolidin-2-ones, including 3-(Aminomethyl)pyrrolidin-2-one, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the scientific research.

Production of Unusual β-Amino Acids

3-(Aminomethyl)pyrrolidin-2-one has been used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual amino acids have potential applications in the development of new drugs and therapies.

Antimicrobial Activity

Derivatives of 3-(Aminomethyl)pyrrolidin-2-one have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Anti-inflammatory Activity

Some derivatives of 3-(Aminomethyl)pyrrolidin-2-one have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antidepressant Activity

Certain derivatives of 3-(Aminomethyl)pyrrolidin-2-one have shown antidepressant activity . This indicates potential applications in the treatment of depression and related mental health conditions.

Antitumor Activity

Some derivatives of 3-(Aminomethyl)pyrrolidin-2-one have exhibited antitumor activity . This suggests potential applications in cancer treatment and research.

Antiviral Activity

Certain derivatives of 3-(Aminomethyl)pyrrolidin-2-one have demonstrated antiviral activity . This indicates potential applications in the treatment and prevention of viral infections.

Safety And Hazards

Future Directions

Pyrrolidine alkaloids, including 3-(Aminomethyl)pyrrolidin-2-one, have shown promising biological effects, making them an important group of secondary metabolites that can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development . Future research could focus on exploring the diverse biological activities of these compounds and developing more selective and easy-to-run methods for their synthesis .

properties

IUPAC Name |

3-(aminomethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-7-5(4)8/h4H,1-3,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZQILWVRAKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)

methanone](/img/structure/B2411835.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)